![molecular formula C15H33Cl2N4O7PS2 B1253998 2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B1253998.png)
2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid;(2S)-2,6-diaminohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid;(2S)-2,6-diaminohexanoic acid” is a complex chemical entity with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both a phosphoramide and a sulfonic acid group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid;(2S)-2,6-diaminohexanoic acid” involves multiple steps, typically starting with the preparation of the oxazaphosphinan ring This can be achieved through the reaction of a suitable phosphoramide with an appropriate chlorinating agent under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
The compound “2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid;(2S)-2,6-diaminohexanoic acid” can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazaphosphinan ring can be reduced under specific conditions.
Substitution: The chloroethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloroethyl groups can result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo multiple types of reactions makes it a versatile intermediate in synthetic chemistry.
Biology
In biology, the compound’s structure allows it to interact with various biological molecules, making it a candidate for studying biochemical pathways and mechanisms.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Its structure suggests it could be used in the development of new drugs, particularly those targeting specific biochemical pathways.
Industry
In industry, the compound’s unique properties could be exploited in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism by which “2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid;(2S)-2,6-diaminohexanoic acid” exerts its effects involves its interaction with specific molecular targets. The phosphoramide group can interact with nucleophiles, while the sulfonic acid group can participate in acid-base reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid
- (2S)-2,6-diaminohexanoic acid
Uniqueness
The uniqueness of “2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid;(2S)-2,6-diaminohexanoic acid” lies in its combined structure, which includes both a phosphoramide and a sulfonic acid group
Properties
Molecular Formula |
C15H33Cl2N4O7PS2 |
|---|---|
Molecular Weight |
547.5 g/mol |
IUPAC Name |
2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C9H19Cl2N2O5PS2.C6H14N2O2/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17;7-4-2-1-3-5(8)6(9)10/h9H,1-8H2,(H,12,14)(H,15,16,17);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
InChI Key |
DYLRFXGKCIFZAH-ZSCHJXSPSA-N |
Isomeric SMILES |
C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl.C(CCN)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl.C(CCN)CC(C(=O)O)N |
Synonyms |
ASTA 7654 Asta Z 7654 Asta Z7654 mafosfamide-lysine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,9R,12R)-11-methyl-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one](/img/structure/B1253915.png)

![[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-[(E)-3-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1253917.png)

![[(2R,3S,4R,5S,6R)-6-[[(3E,5E,9E,13E,15E)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B1253922.png)
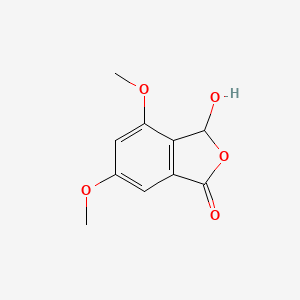
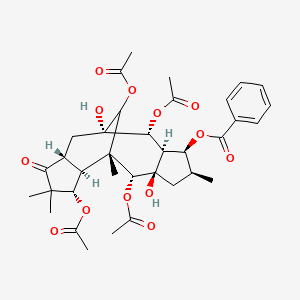
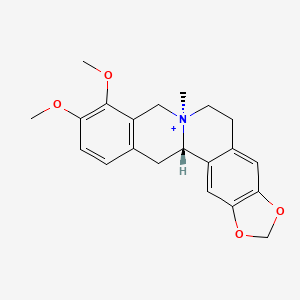
![(1S,2S,8R,11S,12S,14S,16R)-2,16-dimethyl-5-azatetracyclo[9.7.0.02,8.012,16]octadecan-14-ol](/img/structure/B1253932.png)
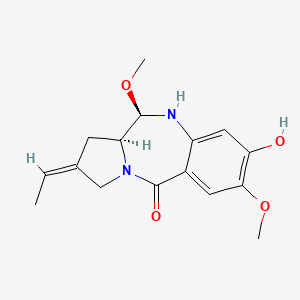
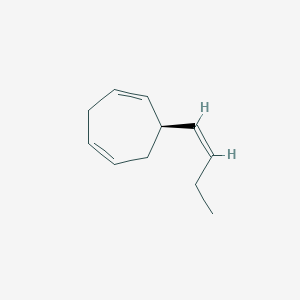
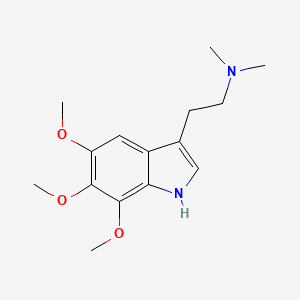
![carbanide;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B1253937.png)

